![molecular formula C16H21N3OS B2591192 1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 897467-53-7](/img/structure/B2591192.png)
1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives was achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The molecular formula of “1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one” is C16H19N3OS . The structure of this compound includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one” is 301.4 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 64.7 Ų .
Scientific Research Applications
- Thiazole derivatives, including this compound, have been investigated for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage .
- Among the tested compounds, this compound has shown significant analgesic and anti-inflammatory activities .
Antioxidant Activity
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Properties
Neuroprotective Potential
Antitumor and Cytotoxic Activity
Antiviral Properties
Diuretic Effects
Anticonvulsant Activity
Mechanism of Action
Target of Action
Similar compounds with a piperazin-1-yl-benzothiazole structure have been reported to exhibit antibacterial activity , suggesting that this compound may also target bacterial cells.
Mode of Action
Compounds with similar structures have been reported to act as dopamine and serotonin antagonists . This suggests that 1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one might interact with dopamine and serotonin receptors, leading to changes in neurotransmitter activity.
Biochemical Pathways
If this compound acts as a dopamine and serotonin antagonist as suggested by its structural similarity to other compounds , it could potentially affect pathways related to mood regulation, sleep, appetite, and other physiological functions regulated by these neurotransmitters.
Pharmacokinetics
It has been suggested that similar compounds comply with lipinski’s rule of five , which predicts good bioavailability.
properties
IUPAC Name |
1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-3-4-15(20)18-7-9-19(10-8-18)16-17-13-6-5-12(2)11-14(13)21-16/h5-6,11H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUWVHYXWBVPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.